![molecular formula C13H22O B14223409 6-(Bicyclo[2.2.1]hept-5-en-2-yl)hexan-1-ol CAS No. 786726-73-6](/img/structure/B14223409.png)
6-(Bicyclo[2.2.1]hept-5-en-2-yl)hexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Bicyclo[2.2.1]hept-5-en-2-yl)hexan-1-ol is a chemical compound characterized by its unique bicyclic structure. This compound is part of the norbornene family, which is known for its rigid and strained ring system. The presence of the hexanol group adds to its versatility in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Bicyclo[2.2.1]hept-5-en-2-yl)hexan-1-ol typically involves the Diels-Alder reaction, where cyclopentadiene reacts with an appropriate dienophile to form the bicyclic structure. Subsequent functionalization steps introduce the hexanol group. The reaction conditions often require controlled temperatures and the use of solvents like toluene .
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or crystallization. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Bicyclo[2.2.1]hept-5-en-2-yl)hexan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form corresponding alkanes using hydrogenation techniques.
Substitution: The hexanol group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) for chlorination.
Common Reagents and Conditions:
Oxidation: PCC, dichloromethane (DCM) as a solvent.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) as a catalyst.
Substitution: Thionyl chloride (SOCl2), pyridine as a base.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of chlorinated derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Bicyclo[2.2.1]hept-5-en-2-yl)hexan-1-ol finds applications in various fields:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 6-(Bicyclo[2.2.1]hept-5-en-2-yl)hexan-1-ol involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating enzyme activity. The hexanol group can form hydrogen bonds with amino acid residues, enhancing its binding affinity .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.2.1]heptan-2-ol:
Bicyclo[3.1.1]hept-2-en-6-ol: Another bicyclic compound with different ring strain and functional groups.
Uniqueness: 6-(Bicyclo[22
Eigenschaften
CAS-Nummer |
786726-73-6 |
|---|---|
Molekularformel |
C13H22O |
Molekulargewicht |
194.31 g/mol |
IUPAC-Name |
6-(2-bicyclo[2.2.1]hept-5-enyl)hexan-1-ol |
InChI |
InChI=1S/C13H22O/c14-8-4-2-1-3-5-12-9-11-6-7-13(12)10-11/h6-7,11-14H,1-5,8-10H2 |
InChI-Schlüssel |
CTPYAIVBOAVBBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(C1C=C2)CCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B14223329.png)
![4-{2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one](/img/structure/B14223331.png)
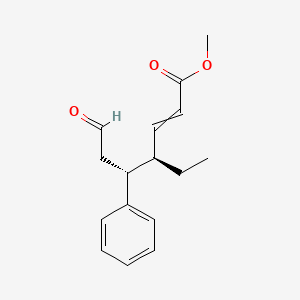
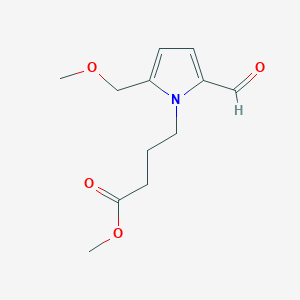
![2-Amino-5-{[(propan-2-yl)oxy]methyl}phenol](/img/structure/B14223348.png)
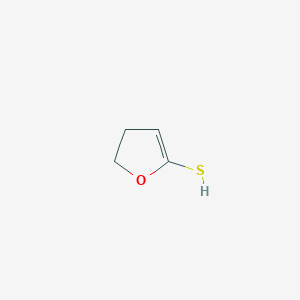
![2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B14223353.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-2-yl)methyl]-2H-indole-5-carboxamide](/img/structure/B14223365.png)
![1,4-Dihydropyrazino[2,3-g]quinoxaline](/img/structure/B14223369.png)
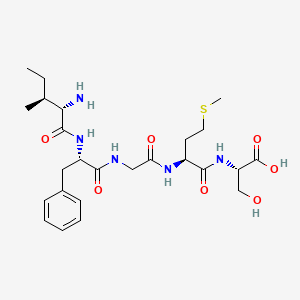
![3-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid](/img/structure/B14223380.png)
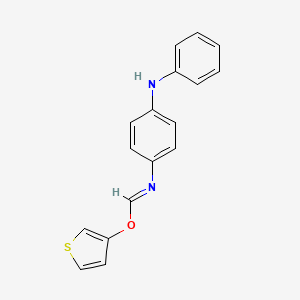
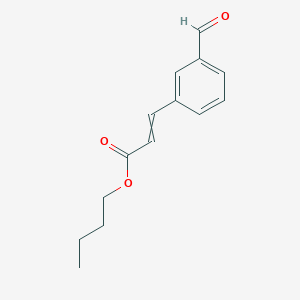
![[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]methanol](/img/structure/B14223404.png)
